molecular formula C2H3NaO2 B1324500 Sodium acetate-13C2 CAS No. 56374-56-2

Sodium acetate-13C2

Cat. No.: B1324500
CAS No.: 56374-56-2
M. Wt: 84.019 g/mol
InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M
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Description

Sodium acetate-13C2: is a labeled compound where two carbon atoms in the acetate molecule are replaced with the isotope carbon-13. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetate-13C2 can be synthesized by reacting acetic acid-13C2 with sodium hydroxide. The reaction is straightforward and typically carried out in an aqueous solution:

CH3COOH-13C2+NaOHCH3COONa-13C2+H2O\text{CH}_3\text{COOH-13C2} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa-13C2} + \text{H}_2\text{O} CH3​COOH-13C2+NaOH→CH3​COONa-13C2+H2​O

This method is commonly used in both laboratory and industrial settings .

Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process ensures high purity and isotopic enrichment, often exceeding 99% atom 13C .

Chemical Reactions Analysis

Types of Reactions: Sodium acetate-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like alkyl halides under basic conditions.

    Esterification: Requires alcohols and an acid catalyst.

    Decomposition: Occurs at elevated temperatures.

Major Products:

Mechanism of Action

Sodium acetate-13C2 exerts its effects primarily through its role as an acetate ion donor. In biological systems, it participates in metabolic pathways, such as the citric acid cycle, where it is converted to acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of acetate and study its involvement in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Sodium acetate-13C2 is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic tracing experiments.

Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56374-56-2
Record name Sodium acetate (1,2-13C2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM ACETATE (1,2-13C2)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
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Synthesis routes and methods II

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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sodium acetate propionic acid
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Synthesis routes and methods III

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
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benzaldehydes
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alkali metal alkanoate
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acylated-5-(substituted benzal) hydantoins
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substituted benzaldehyde
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alkali metal alkanoate
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acid anhydride
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Synthesis routes and methods IV

Procedure details

Co-granules of sodium acetate and sodium carbonate were prepared using an alternative method, in which sodium acetate trihydrate was heated to a temperature of 70° C., and the resulting ‘molten’ salt was granulated with sodium carbonate (light soda ash) using a similar fashion to above with a ratio of liquid to solid of 1:1.85. The resulting co-granules (B) contained 65% sodium carbonate and 35% sodium acetate trihydrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acetate-13C2
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Customer
Q & A

Q1: What is the significance of using sodium acetate-13C2 in these studies?

A: this compound serves as a labeled precursor in biosynthetic studies. When introduced to a biological system, like potato tubers, enzymes utilize this labeled acetate during the biosynthesis of various metabolites. By analyzing the incorporation pattern of the 13C label in the final products, researchers can trace the biosynthetic pathways and understand how complex molecules are assembled from simpler precursors. [, ]

Q2: How does the analysis of 13C-labeling patterns help in understanding sesquiterpene biosynthesis?

A: Sesquiterpenes are a class of compounds derived from the assembly of three isoprene units. this compound, when incorporated, provides specific 13C labeling patterns within these isoprene units. By analyzing the 13C NMR spectra of the isolated sesquiterpenes, researchers can determine the position of labeled carbons. This information helps to confirm proposed biosynthetic pathways, identify potential rearrangements occurring during biosynthesis, and elucidate the origins of specific carbon atoms within the complex sesquiterpene structures. [, ]

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